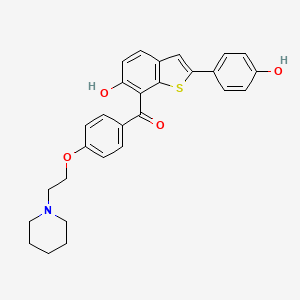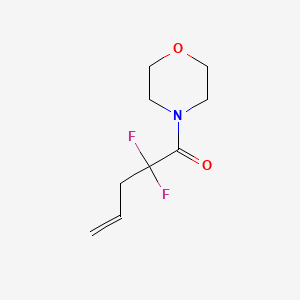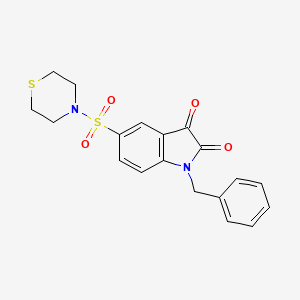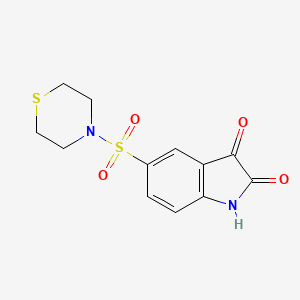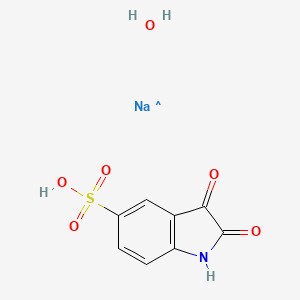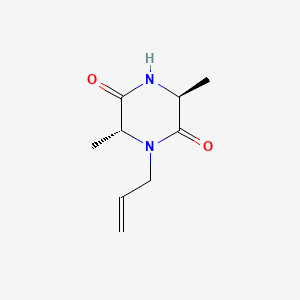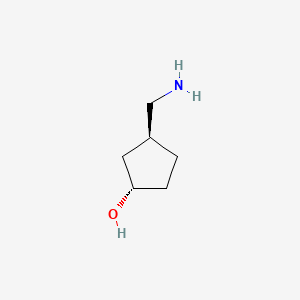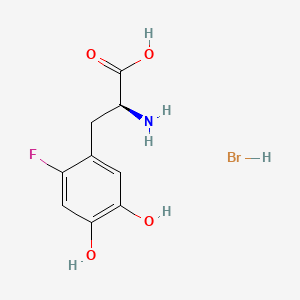
6-Fluoro L-DOPA Hydrobromide Salt
Übersicht
Beschreibung
6-Fluoro L-DOPA Hydrobromide Salt is a fluorinated analog of L-DOPA . It has a molecular formula of C9H11BrFNO4 and a molecular weight of 296.09 . It appears as a dark grey solid .
Synthesis Analysis
The synthesis of 6-Fluoro L-DOPA Hydrobromide Salt has been reported in several studies . One method involves a one-pot two-step synthesis involving Cu-mediated radiofluorination of a pinacol boronate ester precursor . Another method is based on labelling by non-regioselective electrophilic fluorination, regioselective fluorodemetalation, or nucleophilic substitution .
Molecular Structure Analysis
The molecular structure of 6-Fluoro L-DOPA Hydrobromide Salt can be represented by the InChI string: InChI=1S/C9H10FNO4.BrH/c10-5-3-8 (13)7 (12)2-4 (5)1-6 (11)9 (14)15;/h2-3,6,12-13H,1,11H2, (H,14,15);1H/t6-;/m0./s1 . The compound has a topological polar surface area of 104 Ų and a complexity of 238 .
Physical And Chemical Properties Analysis
6-Fluoro L-DOPA Hydrobromide Salt has a molecular weight of 296.09 g/mol . It has 5 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 294.98555 g/mol .
Wissenschaftliche Forschungsanwendungen
Neuro-Oncology
6-Fluoro L-DOPA Hydrobromide Salt is used as a radiotracer in the diagnosis of a range of diseases, including neuro-oncology . It helps in the imaging of tumors in the nervous system, providing valuable information for diagnosis and treatment planning .
Endocrinology
This compound has found applications in the field of endocrinology . It aids in the diagnosis of various endocrine disorders, contributing to a better understanding of these conditions and their management .
Parkinson’s Disease
6-Fluoro L-DOPA Hydrobromide Salt is widely used in the imaging of dopaminergic pathways in the human brain, which is crucial for diagnosing Parkinson’s disease . It allows for the visualization of the presynaptic dopaminergic synthesis, providing insights into the progression of this neurodegenerative disorder .
Congenital Hyperinsulinism
The compound has been used in the diagnosis of congenital hyperinsulinism in infants . It helps to localize the exact lesion on the pancreas in a non-invasive manner, proving to be a clinically valuable reagent .
Schizophrenia
6-Fluoro L-DOPA Hydrobromide Salt has been used in the diagnosis of central nervous system disorders such as schizophrenia . It provides insights into the functional integrity of the presynaptic dopaminergic system, aiding in the diagnosis and treatment of this psychiatric disorder .
Neuroendocrine Tumors
More recently, it has shown good results in the diagnosis of other malignancies such as neuroendocrine tumors . It aids in the detection and localization of these tumors, contributing to effective treatment planning .
Pheochromocytoma
This compound has also been used in the diagnosis of pheochromocytoma, a rare type of tumor that develops in the adrenal glands . It helps in the detection and localization of these tumors, aiding in their effective management .
Pancreatic Adenocarcinoma
6-Fluoro L-DOPA Hydrobromide Salt has demonstrated good results in the diagnosis of pancreatic adenocarcinoma . It aids in the detection and localization of these tumors, contributing to effective treatment planning .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 6-Fluoro L-DOPA Hydrobromide Salt is the presynaptic dopaminergic system in the human brain . This compound has a high affinity for blood-brain barrier amino acid transporters , particularly in its L-form .
Mode of Action
6-Fluoro L-DOPA Hydrobromide Salt interacts with its targets by being decarboxylated by aromatic amino acid decarboxylase (AADC) in the striatum to fluorodopamine F 18 . This interaction reflects the functional integrity of the presynaptic dopaminergic synthesis .
Biochemical Pathways
The biochemical pathway affected by 6-Fluoro L-DOPA Hydrobromide Salt involves the conversion of 6-[18F]FDOPA 1 in [18F]fluorodopamine . This conversion allows us to visualize the functional integrity of the presynaptic dopaminergic synthesis .
Pharmacokinetics
The pharmacokinetics of 6-Fluoro L-DOPA Hydrobromide Salt involve several steps. After being decarboxylated by AADC, fluorodopamine F 18 is further metabolized by monoamine oxidase (MAO) to yield [18F] 6-fluoro-3,4-dihydroxyphenylacetic acid, then subsequently by COMT to yield [18F]6-fluorohomovanillic acid .
Result of Action
The result of the action of 6-Fluoro L-DOPA Hydrobromide Salt is the visualization of the functional integrity of the presynaptic dopaminergic synthesis . This allows for the diagnosis of several central nervous system disorders such as schizophrenia and Parkinson’s disease .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4.BrH/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15;/h2-3,6,12-13H,1,11H2,(H,14,15);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSELPBCSJSDDFZ-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1O)O)F)C[C@@H](C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747803 | |
| Record name | 2-Fluoro-5-hydroxy-L-tyrosine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro L-DOPA Hydrobromide Salt | |
CAS RN |
154051-94-2 | |
| Record name | 2-Fluoro-5-hydroxy-L-tyrosine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclobutanecarboxylic acid, 2,3-bis(hydroxymethyl)-, [1R-(1alpha,2beta,3alpha)]- (9CI)](/img/no-structure.png)
